molecular formula C18H29NO2 B13187601 tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate

Cat. No.: B13187601
M. Wt: 291.4 g/mol
InChI Key: XGGKOOXAKVAQTI-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl group, an amino group, and a phenyl group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the tert-butyl ester: The reaction begins with the esterification of a suitable carboxylic acid with tert-butyl alcohol in the presence of an acid catalyst.

    Introduction of the amino group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the ester intermediate.

    Substitution on the phenyl ring: The isopropyl group is introduced onto the phenyl ring through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 3-amino-2,2-dimethylpropanoate: Lacks the phenyl group, making it less hydrophobic.

    tert-Butyl 3-amino-3-phenylpropanoate: Lacks the isopropyl group, affecting its steric properties.

    tert-Butyl 3-amino-2,2-dimethyl-3-(4-methylphenyl)propanoate: Has a methyl group instead of an isopropyl group, altering its electronic properties.

Uniqueness

tert-Butyl 3-amino-2,2-dimethyl-3-[4-(propan-2-yl)phenyl]propanoate is unique due to the combination of its tert-butyl, amino, and isopropyl-substituted phenyl groups. This unique structure imparts specific steric and electronic properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H29NO2

Molecular Weight

291.4 g/mol

IUPAC Name

tert-butyl 3-amino-2,2-dimethyl-3-(4-propan-2-ylphenyl)propanoate

InChI

InChI=1S/C18H29NO2/c1-12(2)13-8-10-14(11-9-13)15(19)18(6,7)16(20)21-17(3,4)5/h8-12,15H,19H2,1-7H3

InChI Key

XGGKOOXAKVAQTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C(C)(C)C(=O)OC(C)(C)C)N

Origin of Product

United States

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